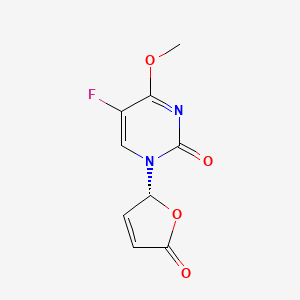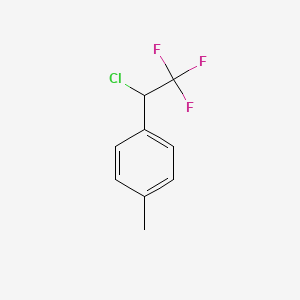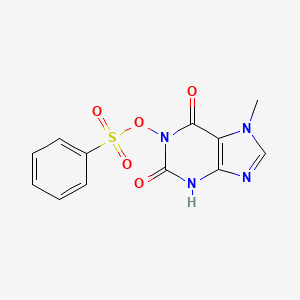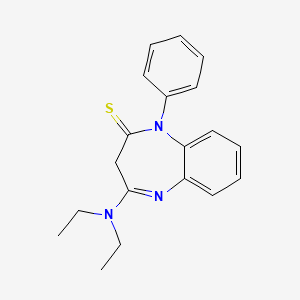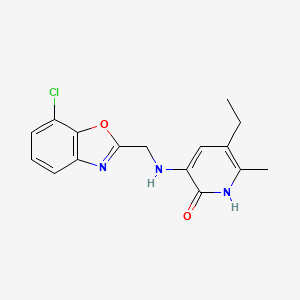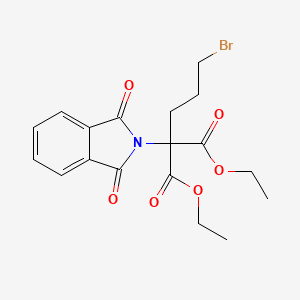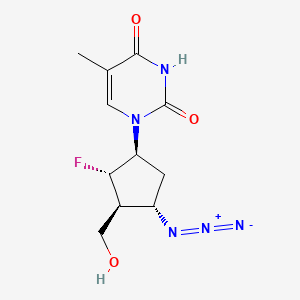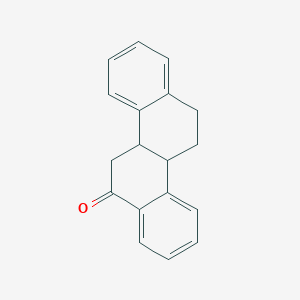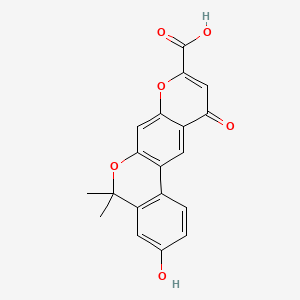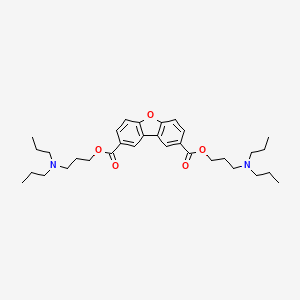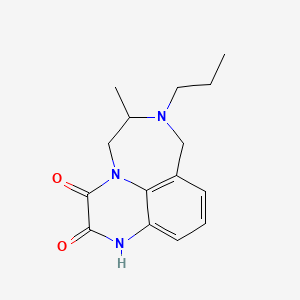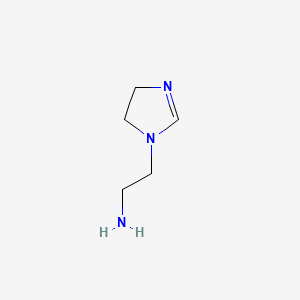
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrabrominated isoindole core attached to a fluorenyl group, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves the following steps:
Bromination: The starting material, 2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindole derivatives, while oxidation and reduction can produce different oxidation states of the compound.
科学的研究の応用
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it is studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Science: The compound’s structural properties make it a candidate for developing new materials with specific mechanical and thermal characteristics.
Medicinal Chemistry: Researchers are exploring its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Chemical Sensors: Its ability to undergo specific reactions makes it useful in developing chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione depends on its application:
In Organic Electronics: The compound’s electronic properties facilitate charge transport and light emission, making it effective in OLEDs and photovoltaic cells.
In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism involves binding to the active site of the target molecule, leading to inhibition or activation of its function.
類似化合物との比較
Similar Compounds
2-(9h-Fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: The non-brominated version of the compound, which lacks the tetrabromo substitution.
4,5,6,7-Tetrachloro-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: A similar compound with chlorine atoms instead of bromine.
4,5,6,7-Tetrafluoro-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: A fluorinated analog with different electronic properties.
Uniqueness
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its tetrabromo substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and chemical sensors.
特性
CAS番号 |
6633-32-5 |
|---|---|
分子式 |
C21H9Br4NO2 |
分子量 |
626.9 g/mol |
IUPAC名 |
4,5,6,7-tetrabromo-2-(9H-fluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H9Br4NO2/c22-16-14-15(17(23)19(25)18(16)24)21(28)26(20(14)27)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |
InChIキー |
UXLJTEQIUAHCNX-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=C(C4=O)C(=C(C(=C5Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


